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Compound of Interest

Compound Name: Diphenyl-nicotinamide

Cat. No.: B15250312

Disclaimer: Extensive searches for experimentally obtained spectroscopic data (*H NMR, 13C
NMR, Infrared, and Mass Spectrometry) for N,N-diphenylnicotinamide did not yield specific
results within publicly accessible databases and scientific literature. Therefore, this guide
provides a comprehensive overview of the expected spectroscopic characteristics based on the
known properties of its constituent functional groups: a pyridine ring, an N,N-disubstituted
amide, and two phenyl groups. The experimental protocols described are general standard
procedures for the acquisition of such data.

Expected Spectroscopic Data

The following tables summarize the anticipated chemical shifts for *H and 3C NMR
spectroscopy and the expected absorption bands for Infrared (IR) spectroscopy. These values
are estimates and may vary depending on the solvent used and other experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR (Proton NMR)
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Proton Type

Expected Chemical Shift (3,
ppm)

Notes

Pyridine Ring Protons

7.0-9.0

The protons on the pyridine
ring are expected to be in the
aromatic region, with the
proton at the 2-position being
the most downfield due to its

proximity to the nitrogen atom.

Phenyl Ring Protons

6.8-75

The protons on the two phenyl
groups will appear in the

aromatic region. The electronic
effect of the amide nitrogen will

influence the exact shifts.

13C NMR (Carbon NMR)

Carbon Type

Expected Chemical Shift (J,
ppm)

Notes

Carbonyl Carbon (C=0)

165-175

The amide carbonyl carbon is

typically found in this region.

Pyridine Ring Carbons

120 - 155

The carbons of the pyridine
ring will have distinct signals,
with those adjacent to the
nitrogen being the most
deshielded.

Phenyl Ring Carbons

110 - 145

The carbons of the phenyl
rings will appear in the
aromatic region, with the ipso-
carbon (the carbon attached to
the nitrogen) having a

characteristic shift.

Infrared (IR) Spectroscopy
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] Expected Absorption ]
Functional Group Intensity
Frequency (cm~1)

C=0 Stretch (Amide) 1650 - 1690 Strong

C-N Stretch (Amide) 1250 - 1350 Medium to Strong

C=C and C=N Stretch Medium to Weak (multiple
o 1400 - 1600

(Aromatic Rings) bands)

C-H Stretch (Aromatic) 3000 - 3100 Medium to Weak

C-H Bending (Aromatic) 690 - 900 Strong

Mass Spectrometry (MS)

In mass spectrometry, N,N-diphenylnicotinamide is expected to show a molecular ion peak
(M™*) corresponding to its molecular weight. Common fragmentation patterns would likely
involve:

o Alpha-cleavage: Cleavage of the bond between the carbonyl group and the pyridine ring, or
the bond between the carbonyl group and the nitrogen atom.

o McLafferty rearrangement is not expected as there are no gamma-hydrogens.

o Fragmentation of the pyridine and phenyl rings: Loss of small neutral molecules like HCN
from the pyridine ring.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a
compound like N,N-diphenylnicotinamide.

Synthesis of N,N-Diphenylnicotinamide

A common method for the synthesis of amides is the reaction of a carboxylic acid derivative
(like an acid chloride) with an amine.

» Preparation of Nicotinoyl Chloride: Nicotinic acid is reacted with a chlorinating agent such as
thionyl chloride (SOCI2) or oxalyl chloride ((COCI)2) to form nicotinoyl chloride. The reaction
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is typically carried out in an inert solvent and may require heating. Excess chlorinating agent
is removed under reduced pressure.

o Amide Formation: The freshly prepared nicotinoyl chloride is dissolved in a suitable aprotic
solvent (e.g., dichloromethane or tetrahydrofuran). To this solution, two equivalents of
diphenylamine are added. One equivalent acts as the nucleophile, and the second acts as a
base to neutralize the HCI byproduct. The reaction is stirred at room temperature until
completion, which can be monitored by thin-layer chromatography.

o Work-up and Purification: The reaction mixture is washed with a dilute aqueous acid to
remove excess diphenylamine and any unreacted starting materials. The organic layer is
then washed with a dilute agueous base and brine, dried over an anhydrous salt (e.g.,
MgSO0a), and the solvent is removed in vacuo. The crude product can be purified by
recrystallization or column chromatography.

Spectroscopic Analysis

e NMR Spectroscopy:

o A small amount of the purified N,N-diphenylnicotinamide (typically 5-10 mg) is dissolved in
a deuterated solvent (e.g., CDCls, DMSO-de) in an NMR tube.

o A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

o The H and 13C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400
MHz or higher).

o Data processing, including Fourier transformation, phase correction, and baseline
correction, is performed using appropriate software.

* IR Spectroscopy:

o A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total
Reflectance (ATR) accessory of an FTIR spectrometer.

o The spectrum is recorded over a typical range of 4000-400 cm™1.

o Alternatively, a KBr pellet of the sample can be prepared and analyzed.
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e Mass Spectrometry:

o A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or
acetonitrile).

o The solution is introduced into the mass spectrometer, typically using an electrospray
ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

o The mass spectrum is recorded in positive ion mode to observe the molecular ion [M+H]*.

o For fragmentation studies (MS/MS), the molecular ion is selected and subjected to
collision-induced dissociation (CID).

Experimental Workflow Diagram

The following diagram illustrates the general workflow from synthesis to full spectroscopic
characterization of a target molecule like N,N-diphenylnicotinamide.
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General Workflow for Synthesis and Spectroscopic Characterization
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Caption: General workflow from synthesis to spectroscopic characterization.
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 To cite this document: BenchChem. [Spectroscopic Profile of N,N-Diphenylnicotinamide: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15250312#spectroscopic-data-nmr-ir-mass-spec-of-
diphenyl-nicotinamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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